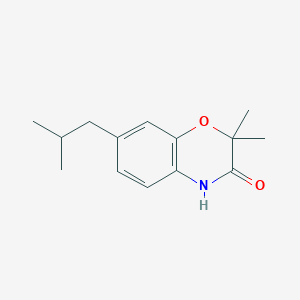
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions can introduce new functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of benzoxazine derivatives.
Scientific Research Applications
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Carbofuran: A related compound with similar structural features but different applications.
Benzofuran derivatives: Share the benzoxazine ring but differ in functional groups and reactivity.
Uniqueness
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. Its stability and versatility in reactions make it distinct from other similar compounds.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,2-dimethyl-7-(2-methylpropyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-9(2)7-10-5-6-11-12(8-10)17-14(3,4)13(16)15-11/h5-6,8-9H,7H2,1-4H3,(H,15,16) |
InChI Key |
XHZHUVYAWODVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13214470.png)

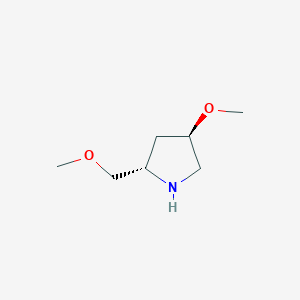
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
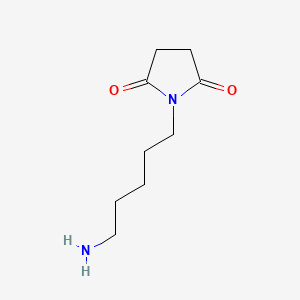



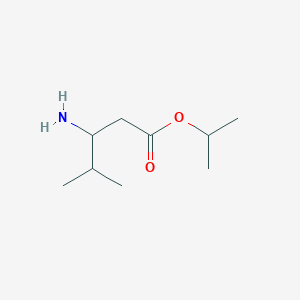
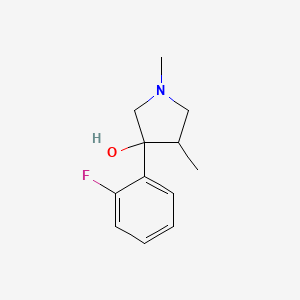
![tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13214522.png)

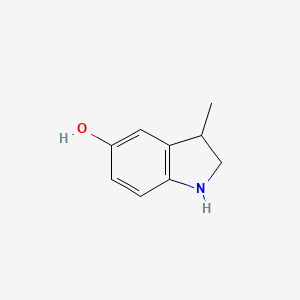
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide](/img/structure/B13214541.png)
